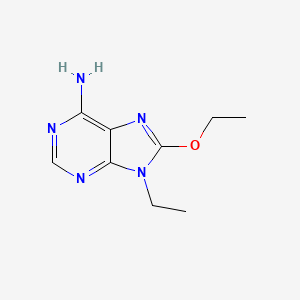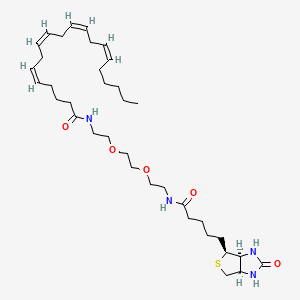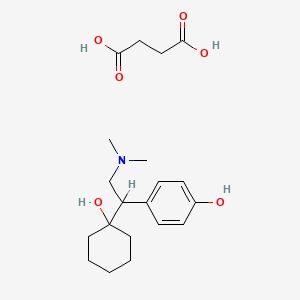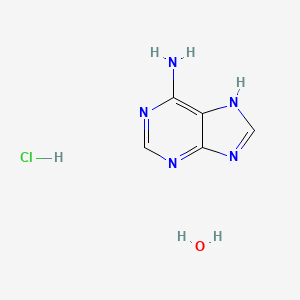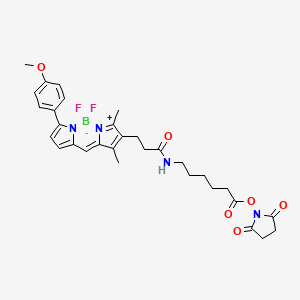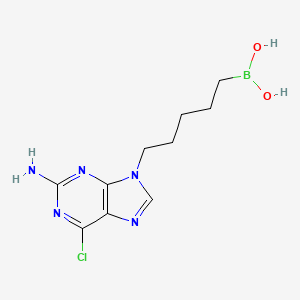
5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid
Vue d'ensemble
Description
“5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid” is a chemical compound that is used in scientific research. It exhibits high complexity due to its intricate structure and offers a wide range of applications, from drug discovery to nanotechnology .
Synthesis Analysis
The synthesis of boronic acids, such as “5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid”, often involves the Suzuki–Miyaura coupling . This process is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid” is complex, contributing to its high perplexity. Phenylboronic acid, a component of this compound, can selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction .Chemical Reactions Analysis
The chemical reactions involving “5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid” can be complex. For instance, the ipso-hydroxylation of arylboronic acids in ethanol has been developed as a mild, green, and highly efficient protocol for the synthesis of substituted phenols . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .Applications De Recherche Scientifique
Synthesis of Antiviral Agents
Research by Lewis, McMurry, and Clercq (1993) explored the synthesis of antiviral agents using a process involving 2-amino-6-chloropurine, a close relative of the compound . Although their synthesized compound was found inactive in antiviral assays, this research demonstrates the potential application of similar compounds in antiviral drug development (Lewis, McMurry, & Clercq, 1993).
Improved Synthesis Methods for Antiviral Drugs
Harnden and Jarvest (1985) developed an improved synthesis method for antiviral acyclonucleosides using 2-amino-6-chloropurine. Their method provides an enhanced approach for synthesizing drugs that could potentially be applied to derivatives of 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid (Harnden & Jarvest, 1985).
Mitsunobu Reaction Enhancement
Dai et al. (2013) found that the solubility of 2-amino-6-chloropurine in Mitsunobu solvents could be significantly improved after protecting its exocyclic amino group. This method, applicable to the synthesis of penciclovir (an antiviral drug), could be relevant for enhancing reactions involving 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid (Dai et al., 2013).
Enantioselective Synthesis
Krasnov et al. (2015) synthesized nonracemic N-(2-aminopurin-6-yl)-substituted amino acids, indicating the possibility of enantioselective synthesis with derivatives of 2-amino-6-chloropurine, like the compound (Krasnov et al., 2015).
N-Alkylation and Antiviral Synthesis
Research by Choudary et al. (1994) on the N-alkylation of 2-amino-6-chloropurine highlighted its application in the synthesis of the anti-herpes agent penciclovir. This showcases the potential of using similar compounds for the development of antiviral drugs (Choudary et al., 1994).
Base Substitution in Nucleic Acid Synthesis
The study by Doláková et al. (2003) involved the alkylation of 6-chloropurine and 2-amino-6-chloropurine for nucleic acid synthesis. This process is relevant for the synthesis of modified nucleic acids, which could include derivatives of 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid (Doláková et al., 2003).
Cross-Coupling Reactions in Chemical Synthesis
Clapham et al. (2007) reported the synthesis of pyrimidylboronic acids via cross-coupling reactions, which is a significant process in chemical synthesis. This method could be applicable to the synthesis and modification of 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid and related compounds (Clapham et al., 2007).
Cytostatic Activity in Cancer Research
The research by Hocek et al. (2000) on the Suzuki-Miyaura reaction of 2-amino-6-chloropurine bases indicated significant cytostatic activity in cancer cell lines. This suggests potential applications of similar compounds in cancer research and treatment (Hocek et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
5-(2-amino-6-chloropurin-9-yl)pentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClN5O2/c12-8-7-9(16-10(13)15-8)17(6-14-7)5-3-1-2-4-11(18)19/h6,18-19H,1-5H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHPRPQTCQRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCN1C=NC2=C1N=C(N=C2Cl)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333283 | |
| Record name | LMP-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid | |
CAS RN |
473870-63-2 | |
| Record name | LMP-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide](/img/structure/B1663718.png)
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)
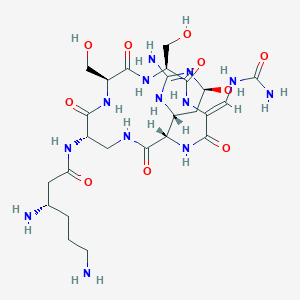
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
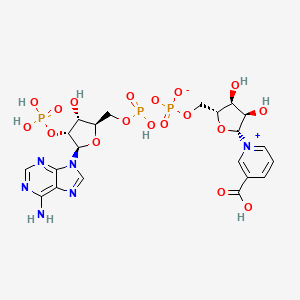
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
